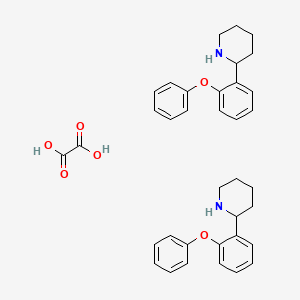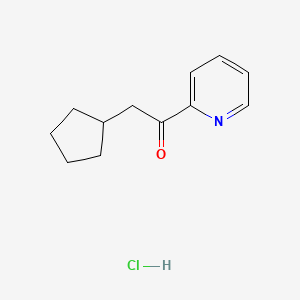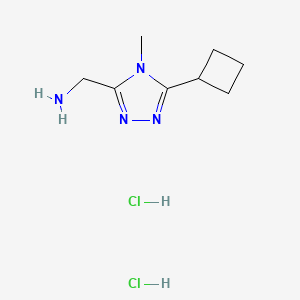![molecular formula C10H16ClN3O4S B1458266 1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine-3-carboxylic acid hydrochloride CAS No. 1797954-24-5](/img/structure/B1458266.png)
1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine-3-carboxylic acid hydrochloride
Vue d'ensemble
Description
“1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine-3-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1797954-24-5 . It has a molecular weight of 309.77 . The compound is in powder form and is stored at room temperature .
Synthesis Analysis
Imidazole, the core structure of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows both acidic and basic properties and is highly soluble in water and other polar solvents . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis
The IUPAC name of the compound is "1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine-3-carboxylic acid hydrochloride" . The InChI code is "1S/C10H15N3O4S.ClH/c1-12-6-9(11-7-12)18(16,17)13-4-2-3-8(5-13)10(14)15;/h6-8H,2-5H2,1H3,(H,14,15);1H" .Physical And Chemical Properties Analysis
The compound has a molecular weight of 309.77 . It is a powder that is stored at room temperature . It is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Antimicrobial Potential
Imidazole derivatives are known for their antimicrobial properties. The structure of the compound suggests potential use in developing new antimicrobial agents. It could be particularly effective against strains of bacteria that have developed resistance to current treatments .
Anti-tubercular Activity
Compounds with an imidazole moiety have been evaluated for their effectiveness against Mycobacterium tuberculosis. This compound could be synthesized into derivatives that may exhibit significant anti-tubercular activity, with the potential to calculate minimum inhibitory concentration (MIC) values for these derivatives .
Chemotherapeutic Applications
The imidazole ring is a common feature in many chemotherapeutic agents. This compound could serve as a synthon in the development of new drugs aimed at treating various forms of cancer, leveraging the imidazole’s ability to interact with biological targets .
Anti-inflammatory and Analgesic Properties
Research indicates that imidazole derivatives can exhibit anti-inflammatory and analgesic effects. This compound could be utilized in the synthesis of new medications that target inflammatory processes and pain relief .
Antiviral and Antifungal Uses
The imidazole ring is present in several antiviral and antifungal agents. This compound could be explored for its potential to inhibit viral replication or fungal growth, contributing to the treatment of infectious diseases .
Development of Antiulcer Agents
Imidazole derivatives like omeprazole and pantoprazole are well-known antiulcer agents. This compound could be investigated for its utility in creating new drugs that reduce stomach acid production and treat peptic ulcers .
Orientations Futures
Propriétés
IUPAC Name |
1-(1-methylimidazol-4-yl)sulfonylpiperidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4S.ClH/c1-12-6-9(11-7-12)18(16,17)13-4-2-3-8(5-13)10(14)15;/h6-8H,2-5H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPKGBZFZBXOQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCC(C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine-3-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,7-Diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester oxalate](/img/structure/B1458185.png)
![N,3-bis(3-fluorophenyl)-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B1458187.png)





![dimethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1458198.png)





